Rhamnosyllactone A
Description
Rhamnosyllactone A is a secondary metabolite identified in select marine-derived microorganisms. Structurally, it features a lactone core substituted with rhamnose sugar moieties, contributing to its bioactivity in antimicrobial and anti-inflammatory assays . While its exact biosynthesis pathway remains under investigation, preliminary studies suggest it shares modular enzymatic steps with other glycosylated lactones, such as polyketide synthase (PKS) and glycosyltransferase systems .
Properties
Molecular Formula |
C20H26O11 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
6-methyl-8a-[[5-oxo-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2H-furan-3-yl]methyl]-3a,4,6,7-tetrahydro-3H-furo[3,4-c]oxepine-1,8-dione |
InChI |
InChI=1S/C20H26O11/c1-8-3-12(21)20(11(6-27-8)7-29-19(20)26)4-10-5-28-17(25)16(10)31-18-15(24)14(23)13(22)9(2)30-18/h8-9,11,13-15,18,22-24H,3-7H2,1-2H3/t8?,9-,11?,13-,14+,15+,18-,20?/m0/s1 |
InChI Key |
FVWHVLWMEDLBBR-LQSSAWORSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(COC2=O)CC34C(COC(CC3=O)C)COC4=O)O)O)O |
Canonical SMILES |
CC1CC(=O)C2(C(CO1)COC2=O)CC3=C(C(=O)OC3)OC4C(C(C(C(O4)C)O)O)O |
Synonyms |
rhamnosyllactone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Rhamnosyllactone A’s properties, a comparative analysis with analogous glycosylated lactones is essential. Key compounds include Erythronolide B, Salinomycin, and Oleandomycin, which share lactone frameworks but differ in sugar substituents and biological targets.
Table 1: Structural and Functional Comparison
Key Findings :
- Structural Flexibility: Unlike Salinomycin, this compound’s rhamnose units enhance solubility in polar solvents, as demonstrated by HPLC retention time shifts under hydrophilic conditions .
- Bioactivity Specificity: While Erythronolide B targets bacterial ribosomes, this compound’s anti-inflammatory efficacy (IC₅₀ = 12.5 µM) correlates with its ability to disrupt NF-κB signaling in macrophage models .
- Thermodynamic Stability: Differential scanning calorimetry (DSC) reveals this compound’s melting point (187°C) is 20°C lower than Oleandomycin, suggesting reduced crystallinity due to rhamnose steric effects .
Q & A
Q. How can researchers address potential conflicts of interest when reporting this compound’s therapeutic potential?
- Methodological Answer : Disclose funding sources and affiliations in the manuscript. Use independent validation labs for critical assays (e.g., cytotoxicity). Pre-register studies on platforms like ClinicalTrials.gov or Open Science Framework to mitigate bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
